molecular formula C13H14F3N3 B15211808 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole CAS No. 915303-69-4

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Cat. No.: B15211808
CAS No.: 915303-69-4
M. Wt: 269.27 g/mol
InChI Key: YTXYGIQWNYHERH-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with propylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using methyl isocyanate under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as in the production of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-propyl-5-(4-chlorophenyl)-1H-1,2,4-triazole
  • 1-Methyl-3-propyl-5-(4-methylphenyl)-1H-1,2,4-triazole
  • 1-Methyl-3-propyl-5-(4-nitrophenyl)-1H-1,2,4-triazole

Uniqueness

The presence of the trifluoromethyl group in 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

915303-69-4

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-methyl-3-propyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole

InChI

InChI=1S/C13H14F3N3/c1-3-4-11-17-12(19(2)18-11)9-5-7-10(8-6-9)13(14,15)16/h5-8H,3-4H2,1-2H3

InChI Key

YTXYGIQWNYHERH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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